Cyanidin 3-arabinoside cation
Overview
Description
Cyanidin 3-O-arabinoside is a naturally occurring anthocyanin, a type of flavonoid found in various fruits and vegetables. It is known for its vibrant red to purple color and is commonly found in berries, such as blackberries and raspberries. This compound has garnered significant attention due to its potent antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer activities .
Scientific Research Applications
Cyanidin 3-O-arabinoside has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and a pH indicator due to its color-changing properties in different pH environments.
Biology: The compound is studied for its antioxidant properties, which help in reducing oxidative stress in cells.
Industry: It is used in the food industry as a natural colorant and in cosmetics for its antioxidant benefits.
Mechanism of Action
Target of Action
Cyanidin 3-arabinoside (C3A) is an anthocyanin antioxidant that has been found to target androgen-sensitive dermal papilla cells (DPCs) located in the base of hair follicles . DPCs are implicated in androgenetic alopecia (AGA), a genetic disorder caused by dihydrotestosterone (DHT) . C3A also targets the p38-dependent ER-mitochondria contacts, which play a crucial role in mitochondrial dysfunction .
Mode of Action
C3A interacts with its targets by modulating p38-dependent ER-mitochondria contacts . It effectively decreases DHT-induced mtROS accumulation in DPCs and reverses the DHT-induced DPC senescence . Excessive mitochondrial calcium accumulation is blocked by C3A . C3A inhibits p38-mediated voltage-dependent anion channel 1 (VDAC1) expression that contributes to mitochondria-associated ER membrane (MAM) formation and transfer of calcium via VDAC1–IP3R1 interactions .
Biochemical Pathways
The primary biochemical pathway affected by C3A is the p38-dependent ER-mitochondria contact pathway . DHT-induced MAM formation results in an increase of DPC senescence . C3A’s action on this pathway leads to a reduction of MAM formation and mitochondrial dysfunction .
Pharmacokinetics
It is known that anthocyanins like c3a are water-soluble pigments found in a wide range of fruits and vegetables . The absorption and bioavailability of C3G, a member of the anthocyanin family, and its metabolites have increased, and their interaction with gut microorganisms may boost their health effects .
Result of Action
C3A has been shown to have a protective role against DHT-induced mitochondrial dysfunction and DPC senescence . In AGA mice models, C3A restored DHT-induced hair growth deceleration, which activated hair follicle stem cell proliferation . It is also known to have strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses .
Action Environment
The action of C3A can be influenced by environmental factors. For instance, the degradation of anthocyanidins (ACNs) in dietary systems containing liquid (concentrated juices), solid (fruits), and semisolid (romances) components exhibits non-isothermal kinetic behavior . This suggests that the stability and efficacy of C3A could be affected by the conditions in which it is consumed.
Future Directions
Cyanidin 3-arabinoside has shown promise in the treatment of Androgenetic alopecia (AGA) by suppressing DHT-induced dermal papilla cell senescence through the reduction of MAM formation and mitochondrial dysfunction . Further in-vitro and in-vivo studies are recommended to clarify the whole mechanism .
Biochemical Analysis
Biochemical Properties
Cyanidin 3-arabinoside cation plays a significant role in biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase . This compound also interacts with proteins involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation . These interactions help in reducing oxidative damage and promoting cellular health.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It has been found to reduce oxidative stress in dermal papilla cells by decreasing mitochondrial reactive oxygen species (mtROS) accumulation . This compound also influences cell signaling pathways, such as the p38 MAPK pathway, which plays a role in cell senescence and apoptosis . Additionally, this compound has been shown to affect gene expression by modulating the activity of transcription factors involved in inflammation and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of enzymes involved in oxidative stress, such as NADPH oxidase . This inhibition reduces the production of reactive oxygen species, thereby protecting cells from oxidative damage. This compound also activates antioxidant response elements (ARE) in the genome, leading to the upregulation of genes involved in antioxidant defense . These molecular interactions contribute to the compound’s protective effects against oxidative stress and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but its stability can be affected by factors such as pH and temperature . Over time, this compound can undergo degradation, leading to a reduction in its antioxidant activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including the maintenance of mitochondrial health and the prevention of cell senescence .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450 and glucuronosyltransferase, which facilitate its conversion into various metabolites . These metabolites can then be excreted through the urine or further metabolized in the liver . This compound also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as glucose transporters (GLUTs), which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the mitochondria, where it exerts its antioxidant effects by reducing mtROS accumulation . The compound can also be found in the endoplasmic reticulum, where it modulates calcium signaling and protein folding . These subcellular localizations are directed by targeting signals and post-translational modifications that guide this compound to specific compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanidin 3-O-arabinoside can be synthesized through the extraction of plant materials rich in anthocyanins, followed by purification and crystallization processes. The extraction typically involves the use of solvents such as methanol or ethanol, and the purification is achieved through techniques like column chromatography .
Industrial Production Methods: Industrial production of cyanidin 3-O-arabinoside involves large-scale extraction from natural sources, such as berries. The process includes crushing the berries, extracting the anthocyanins using solvents, and then purifying the compound through crystallization and chromatography. This method ensures the production of high-purity cyanidin 3-O-arabinoside suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Cyanidin 3-O-arabinoside undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert cyanidin 3-O-arabinoside into its corresponding leucoanthocyanin form.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of acetylated or glycosylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Leucoanthocyanins.
Substitution: Acetylated and glycosylated derivatives.
Comparison with Similar Compounds
- Cyanidin 3-O-glucoside
- Cyanidin 3-O-rutinoside
- Cyanidin 3-O-galactoside
Comparison: Cyanidin 3-O-arabinoside is unique due to its specific sugar moiety, arabinose, which influences its solubility, stability, and bioavailability. Compared to cyanidin 3-O-glucoside, which has a glucose moiety, cyanidin 3-O-arabinoside may exhibit different absorption and metabolic profiles in the body. This uniqueness makes it a valuable compound for targeted therapeutic applications and research .
Properties
IUPAC Name |
(2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24)/p+1/t14-,17-,18+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCVMQMKRICXJC-DEYWJSPQSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346548 | |
Record name | Cyanidin-3-O-alpha-arabinopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792868-19-0 | |
Record name | Cyanidin 3-arabinoside cation | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0792868190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanidin-3-O-alpha-arabinopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYANIDIN 3-ARABINOSIDE CATION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHW58C53PO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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